Ethyl 5,6,7-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Description
Ethyl 5,6,7-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a fluorinated quinolone derivative characterized by a trifluoro substitution at positions 5, 6, and 7 of the quinoline core. This compound belongs to the 4-oxoquinoline-3-carboxylate class, a structural motif prevalent in antimicrobial and antimalarial agents due to its ability to interact with biological targets like DNA gyrase or topoisomerases .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5,6,7-trifluoro-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-2-19-12(18)5-4-16-7-3-6(13)9(14)10(15)8(7)11(5)17/h3-4H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREYUBSTHJZZGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=C(C(=C2C1=O)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Scientific Research Applications
Ethyl 5,6,7-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate's applications stem from its potential to inhibit cell division and growth, possibly by interfering with DNA replication and repair pathways in bacteria, similar to other quinolones.
Mode of Action
If it acts similarly to other quinolones, it may lead to the death of bacterial cells by inhibiting key enzymes involved in DNA replication and repair.
Reaction Conditions
The synthesis typically begins with commercially available 5,6,7-trifluoroquinoline as the starting material. The quinoline undergoes an oxidation reaction to introduce the carboxylate group, resulting in the formation of the 4-oxo-1,4-dihydroquinoline-3-carboxylate structure.
Additional synthesis information:
- It can be converted to 5-acetylamino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester through a three-step reaction .
- Reacting with n-butyl lithium and malonic half acid ester forms 2-acetylamino-3,4,5,6-tetrafluoro-γ-oxobenzenepropanoic acid ethyl ester .
- Treating the 2-acetylamino-3,4,5,6-tetrafluoro-γ-oxobenzene-propanoic acid ethylester with triethylorthoformate and acetic anhydride, followed by cyclopropylamine in t-butanol and potassium t-butoxide in t-butanol, yields 5-acetylamino-1-cyclopropyl6,7,8-trifluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid ethyl ester .
Mechanism of Action
The mechanism by which Ethyl 5,6,7-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of Ethyl 5,6,7-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate can be elucidated through comparisons with analogs differing in substituents, electronic profiles, and biological activities. Below is a detailed analysis:
Substituent Variations at Positions 5, 6, and 7
- Ethyl 7-Benzylamino-1-cyclopropyl-5,6,7-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (SF4-IMP) Key Difference: Benzylamino group at position 7 instead of fluorine. Impact: Introduced during Sparfloxacin synthesis as an intermediate impurity.
- Ethyl 7-azido-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate Key Differences: Azido (N₃) and nitro (NO₂) groups at positions 7 and 8. Impact: The electron-withdrawing nitro group and reactive azido moiety make this compound a precursor for benzofuroxan derivatives. However, these groups reduce stability compared to the trifluoro-substituted target compound, limiting direct therapeutic use .
- Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate Key Difference: Piperazinyl group at position 7. Impact: The piperazine moiety, a hallmark of fluoroquinolones like Ciprofloxacin, enhances DNA gyrase binding. The absence of this group in the target compound suggests divergent biological targets or mechanisms .
Electronic and Steric Effects
- Ethyl 2-(3-chlorophenyl)-6-fluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate Key Differences: Chlorophenyl at position 2 and methoxy at position 7. Impact: The bulky chlorophenyl group increases lipophilicity, improving antimalarial activity (EC₅₀ = 80 nM against P. falciparum).
- Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Key Difference: Bromine at position 4. Impact: Bromine’s larger atomic radius and polarizability may enhance halogen bonding but reduce metabolic stability compared to fluorine. The trifluoro substitution in the target compound balances electronegativity and stability .
Structural and Functional Data Table
Biological Activity
Ethyl 5,6,7-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 836619-82-0) is a fluorinated quinoline derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₈F₃NO₃
- Molecular Weight : 271.19 g/mol
- IUPAC Name : Ethyl 5,6,7-trifluoro-4-oxo-1H-quinoline-3-carboxylate
The trifluoromethyl group in its structure contributes to unique chemical properties that may enhance its biological activity compared to other quinoline derivatives.
This compound is hypothesized to exert its biological effects primarily through the inhibition of bacterial DNA replication. Similar compounds in the quinolone class have shown the ability to inhibit essential enzymes such as DNA gyrase and topoisomerase IV, leading to cell death in susceptible bacteria .
Inhibition of Cell Division
The compound's mechanism likely involves interference with DNA replication and repair pathways, which is characteristic of many quinolone antibiotics. This results in the inhibition of cell division and growth in bacterial cells.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key aspects include:
- Absorption : The compound is expected to exhibit good oral bioavailability due to its esterified carboxylic acid.
- Distribution : Its lipophilicity from the trifluoromethyl group may enhance tissue penetration.
- Metabolism : The metabolism pathways remain to be fully elucidated; however, it is likely subjected to hydrolysis in vivo.
- Elimination : The elimination half-life needs further investigation but is essential for determining dosing regimens.
Antimicrobial Activity
Research indicates that compounds similar to this compound demonstrate significant antibacterial activity against a range of pathogens. For instance:
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibitory | |
| Staphylococcus aureus | Inhibitory | |
| Pseudomonas aeruginosa | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
